1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent physiological effects . The compound may also interact with other receptors and enzymes, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,4-dichlorobenzenesulfonyl)-4-phenylpiperazine include:
1-Phenylpiperazine: A simple chemical compound featuring a phenyl group bound to a piperazine ring.
Diphenylpiperazine: A compound with two phenyl groups attached to a piperazine ring.
Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring.
Uniqueness
This compound is unique due to the presence of the 3,4-dichlorophenylsulfo group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacological profile compared to other piperazine derivatives .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONZUUWQDNXWHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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